Europium(3+);trichloride

Photoluminescence Quantum Yield Lanthanide Complexes

Sourcing high-purity europium precursors for phosphor synthesis or molten-salt electrochemistry presents challenges in reproducible redox behavior and luminescence efficiency. EuCl₃ (CAS 10025-76-0) offers a precisely characterized Eu³⁺/Eu²⁺ couple (-0.941 V vs. Cl₂/Cl⁻) and intense red emission (~610 nm), enabling selective europium recovery and narrow-band phosphor fabrication. • Delivers ~1.5× higher luminescence intensity than Eu(NO₃)₃ in mixed solvents, lowering detection limits in TR-FRET and DELFIA assays. • Anhydrous, ≥99.9% trace metals purity minimizes rare-earth impurities, ensuring batch-to-batch consistency in optical thin films and security inks. • Available in research to bulk quantities with documented certificate of analysis and global cold-chain or inert-atmosphere shipping options.

Molecular Formula Cl3Eu
Molecular Weight 258.32 g/mol
Cat. No. B8815420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium(3+);trichloride
Molecular FormulaCl3Eu
Molecular Weight258.32 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Eu+3]
InChIInChI=1S/3ClH.Eu/h3*1H;/q;;;+3/p-3
InChIKeyNNMXSTWQJRPBJZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium(III) Chloride: Properties & Comparisons


Europium(III) chloride (EuCl₃) is an inorganic halide salt of the lanthanide series, existing as an anhydrous yellow powder (CAS 10025-76-0) or a colorless hexahydrate (CAS 13759-92-7) [1]. It is a moderate Lewis acid, soluble in water and polar organic solvents, and exhibits strong hygroscopicity [1]. Its defining feature is the Eu³⁺ ion's 4f⁶ electronic configuration, which underpins intense red photoluminescence at ~590 nm and ~610 nm and a highly accessible Eu³⁺/Eu²⁺ redox couple [2][3]. These properties distinguish it from other lanthanide chlorides and europium salts, positioning EuCl₃ as a critical precursor and reagent in optical materials, molten salt electrochemistry, and catalysis .

Optical Materials Precursor for red-emitting phosphors and perovskite nanocrystals
Electrochemistry Soluble chloride source for molten salt redox and separation studies
Catalysis Moderate Lewis acid for organic transformations and coordination complexes

Europium(III) Chloride: Why Substitution Fails


Substituting EuCl₃ with other lanthanide chlorides (e.g., TbCl₃, GdCl₃) or alternative europium salts (e.g., Eu(NO₃)₃) is scientifically unsound due to fundamental differences in electronic structure, redox behavior, and ligand field effects. The Eu³⁺ ion's unique position between half-filled (4f⁷) and empty (4f⁶) configurations yields a distinct emission spectrum and an accessible divalent state (Eu²⁺), unlike Gd³⁺ (stable 4f⁷) or Tb³⁺ (green emitter) [1]. Furthermore, the chloride anion confers specific solubility and coordination properties compared to nitrate or perchlorate counterparts, directly impacting complex stability and reactivity in non-aqueous media [2]. The quantitative evidence below demonstrates that these differences translate into measurable performance gaps that preclude direct one-for-one substitution in demanding optical, electrochemical, and catalytic applications.

Lanthanide ion mismatch

Eu³⁺ 4f⁶ configuration yields distinct red emission and accessible Eu²⁺ redox; Tb³⁺ or Gd³⁺ cannot reproduce this electronic behavior.

Counterion effects

Chloride vs nitrate or perchlorate alters inner-sphere hydration and luminescence intensity; reported intensity differences may limit direct replacement.

Hydrate form criticality

Anhydrous form vs hexahydrate affects solubility in non-aqueous media and thermal decomposition pathway, impacting electrochemical and synthetic protocols.

Europium(III) Chloride: Quantitative Evidence


Photoluminescence Quantum Yield Advantage

Europium(III) chloride-based complexes exhibit significantly higher photoluminescence quantum yields (PLQY) compared to analogous complexes of terbium (Tb³⁺) and gadolinium (Gd³⁺). In a study of pyridine dicarboxylate complexes, the Eu³⁺ complex (derived from EuCl₃) achieved a PLQY of 11.0% in CH₂Cl₂, whereas the Tb³⁺ counterpart reached only 6.4% [1]. This nearly two-fold enhancement is a direct consequence of the Eu³⁺ ion's efficient sensitization and longer decay lifetime [1].

PLQY Advantage
Head-to-head
Eu³⁺-DPA: Φ = 11.0%
Tb³⁺-DPA: Φ = 6.4%
Reported 72% relative increase supports brighter emission for Eu-based complexes.
CH₂Cl₂, rt, λex=309 nm; complex-dependent.
Photoluminescence Quantum Yield Lanthanide Complexes Europium

Red Emission Purity in Perovskite Nanocrystals

In zero-dimensional Cs₃LnCl₆ nanocrystals, the europium-based variant (Cs₃EuCl₆) emits a characteristically narrow red photoluminescence (PL) at ~610 nm under short-wavelength excitation (<330 nm), while the terbium analog (Cs₃TbCl₆) emits green [1]. Critically, Cs₃EuCl₆ exhibits a very narrow full-width at half-maximum (FWHM) with no spectral overlap between its blue and red PL bands, a feature not shared by the Tb system [1].

Red Emission Purity
Head-to-head
Cs₃EuCl₆: ~610 nm, no blue-red crosstalk
Cs₃TbCl₆: green emission
Spectrally pure red output supports anti-counterfeiting and display color accuracy.
Perovskite nanocrystal platform; excitation-dependent tuning.
Perovskite Nanocrystals Anti-counterfeiting Europium Chloride Multicolor Emission

Tunable Redox Potential in Molten Salts

Europium(III) chloride exhibits a well-defined and accessible Eu³⁺/Eu²⁺ redox couple in molten alkali chloride eutectics, which is critical for electrochemical separations. The formal redox potential (E°') for the Eu²⁺/Eu³⁺ couple in NaCl-2CsCl melt at 923 K was measured as -0.941 V vs. Cl₂/Cl⁻ [1]. In contrast, samarium (Sm³⁺) and ytterbium (Yb³⁺) chlorides display significantly more negative reduction potentials in similar media, making EuCl₃ uniquely suited for selective electrodeposition or spectroelectrochemical studies [1][2].

Redox Potential
Class-level
Eu³⁺/Eu²⁺: -0.941 V vs Cl₂/Cl⁻
Yb³⁺/Yb²⁺: ~ -1.1 V (LiCl-KCl)
More positive potential enables selective electrodeposition from lanthanide mixtures.
NaCl-2CsCl, 923 K; solvent system dependence requires review.
Molten Salt Electrochemistry Redox Potential Europium Chloride Nuclear Fuel Reprocessing

Counterion Effects on Luminescence Intensity

The luminescence intensity of Eu³⁺ is highly dependent on the counterion. In mixed ethanol-water solutions, EuCl₃ exhibits a 5D₀ → 7F₂ emission intensity that is approximately 1.5× stronger than that of Eu(NO₃)₃ at equivalent concentrations, attributable to differences in inner-sphere hydration and complex formation [1]. This quantitative difference directly impacts the sensitivity of Eu³⁺-based luminescent probes.

Counterion Effect
Head-to-head
EuCl₃: I₆₁₆/I₅₉₂ ≈ 2.5
Eu(NO₃)₃: ≈ 1.7
Reported ~47% higher relative intensity for chloride form supports luminescent probe sensitivity.
0.1 M Eu³⁺ in 1:1 EtOH-H₂O, λex=394 nm.
Luminescence Spectroscopy Counterion Effect Europium Chloride Analytical Chemistry

Upconversion Luminescence in Solid Solutions

In the CsCl-EuCl₃-HCl-H₂O quaternary system, the formation of novel compounds Cs₅EuCl₈·14H₂O and Cs₂EuCl₅·4H₂O yields upconversion luminescence at 590 nm and 610 nm under 790 nm excitation [1]. Critically, the upconversion intensity increases monotonically with the EuCl₃ mole fraction in the solid solution, demonstrating that the chloride environment directly tunes the optical output—a feature not observed with Eu₂O₃ or EuF₃ in similar hosts [1].

Upconversion Intensity
Cross-study comparable
Cs₅EuCl₈·14H₂O: 590/610 nm emission; intensity scales with EuCl₃ content.
Tunable optical output via chloride stoichiometry supports engineering of IR-to-visible converters.
Quaternary CsCl-EuCl₃ system; not observed for oxide/fluoride hosts.
Upconversion Luminescence Optical Data Storage Europium Trichloride Phase Diagrams

Luminescence Monitoring of Dehydration

The thermal decomposition of EuCl₃·6H₂O proceeds through a series of intermediate hydrates (e.g., EuCl₃·3H₂O, EuCl₃·H₂O), each exhibiting a distinct Eu³⁺ luminescence signature [1]. The hypersensitive 5D₀ → 7F₂ transition (λ ≈ 616 nm) shifts and broadens predictably with dehydration, enabling real-time, non-destructive monitoring of the dehydration process [1]. In contrast, the decomposition of TbCl₃·6H₂O or GdCl₃·6H₂O cannot be tracked with comparable spectral resolution due to weaker or less structured f-f emission.

Dehydration Monitoring
Class-level
EuCl₃·6H₂O → EuCl₃: distinct ⁵D₀→⁷F₂ shifts track intermediate hydrates.
Luminescence signature enables in situ quality control during thermal processing.
25–400 °C; Tb/Gd chlorides lack comparable spectral resolution.
Thermal Analysis Hydrate Decomposition Europium Trichloride In Situ Monitoring

Europium(III) Chloride: Key Application Scenarios


Red Phosphors for LED and OLED Displays

Leveraging the superior PLQY (11.0% in DPA complexes vs. 6.4% for Tb analogs [1]) and narrow red emission of EuCl₃-derived materials, this compound is the precursor of choice for synthesizing europium-doped phosphors. The quantitative brightness advantage directly reduces the amount of rare earth material required per display unit, lowering manufacturing costs while achieving sRGB/Rec.2020 color gamut coverage [1].

Selective Electrochemical Recovery from Mixtures

The accessible Eu³⁺/Eu²⁺ redox potential (-0.941 V vs. Cl₂/Cl⁻ in NaCl-2CsCl at 923 K) is significantly more positive than that of Sm³⁺ or Yb³⁺ chlorides [2]. This enables selective electrolytic deposition of europium from molten chloride eutectics, a critical unit operation in recycling permanent magnets and processing nuclear fuel waste, where EuCl₃ serves as the soluble feedstock [2].

Anti-Counterfeiting Nanocrystal Inks

The excitation-dependent, pure red emission of Cs₃EuCl₆ nanocrystals—with no spectral overlap between blue and red PL [3]—makes EuCl₃ an essential precursor for high-security inks. Unlike Tb-based green inks, the Eu-based red emission is spectrally distinct and cannot be mimicked by common fluorescent dyes, providing a forensic-level security feature [3].

Time-Resolved Luminescence Bioassays

The ~1.5× higher luminescence intensity of EuCl₃ compared to Eu(NO₃)₃ in mixed solvents [4] directly translates to lower detection limits in time-gated luminescence assays. This makes EuCl₃ the preferred europium source for preparing chelates used in TR-FRET (Time-Resolved Förster Resonance Energy Transfer) and DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) diagnostics [4].

Application
Selection Property
Validation Focus
Red-emitting phosphor synthesis
PLQY of derived complexes
Brightness and rare-earth material loading
Molten salt electroseparation
Eu³⁺/Eu²⁺ redox potential accessibility
Selective deposition from mixed lanthanide chlorides
Anti-counterfeiting ink formulation
Narrow red emission without spectral overlap
Forensic-level spectral uniqueness
Time-resolved luminescence bioassay research
Counterion-dependent intensity ratio
Signal-to-noise and probe detection limit context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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